molecular formula C22H41N5O3Si2 B13826277 9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine

9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine

Cat. No.: B13826277
M. Wt: 479.8 g/mol
InChI Key: JEDIATUHRBNRLS-UHFFFAOYSA-N
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Description

This compound is a purine nucleoside derivative featuring a tetrahydrofuran (oxolan) ring with two tert-butyldimethylsilyl (TBDMS) protecting groups at positions 4 and 3. The purine moiety is substituted with an amine at position 6, making it a key intermediate in oligonucleotide synthesis. The TBDMS groups enhance stability and solubility during chemical reactions, which is critical for protecting hydroxyl groups in carbohydrate chemistry .

Properties

IUPAC Name

9-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N5O3Si2/c1-21(2,3)31(7,8)28-12-16-15(30-32(9,10)22(4,5)6)11-17(29-16)27-14-26-18-19(23)24-13-25-20(18)27/h13-17H,11-12H2,1-10H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIATUHRBNRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N5O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its dual TBDMS protection and purin-6-amine substitution. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Features of Key Analogues

Compound Name/ID Key Structural Features Differences from Target Compound Reference
Target Compound - Dual TBDMS groups on oxolan
- Purin-6-amine
N/A
Compound AN (PUB, X) - TBDMS groups on oxolan
- 6-(2-methylthioethyl) substituent on purine
Methylthioethyl group replaces amine at position 6
Compound 9 () - TBDMS groups on oxolan
- 6-chloro and quinolinylmethyl substituents
Chlorine and bulky quinolinylmethyl group at position 6
Compound 42 () - Sulfanylmethyl group on oxolan
- 6-oxo substituent on purine
Sulfur-containing substituent; oxidized purine ring
Compound 69 () - Dual TBDMS groups
- 4-amino substitution on oxolan
Additional amino group on oxolan ring

Key Observations:

  • TBDMS Protection: Common in oligonucleotide intermediates to prevent undesired reactivity .
  • Purine Substitution: The target compound’s 6-amine group contrasts with chloro (), methylthioethyl (), or oxo () substituents, influencing hydrogen-bonding capacity and biological activity.
  • Stereochemistry: The (2R,4S,5R) configuration in the target compound is critical for mimicking natural nucleosides, while analogues with altered stereochemistry (e.g., ) may exhibit reduced enzymatic recognition .

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